

1,4-dimethyl-1H-1,2,3-triazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-dimethyl-1H-1,2,3-triazole

Cat. No.: B1339268

[Get Quote](#)

An In-depth Technical Guide to **1,4-dimethyl-1H-1,2,3-triazole**

Introduction

1,4-dimethyl-1H-1,2,3-triazole is a heterocyclic aromatic compound belonging to the triazole family.^[1] This family is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.^[1] Specifically, 1,2,3-triazole isomers have the nitrogen atoms in adjacent positions. The 1,4-disubstituted pattern, as seen in this compound, is of particular interest in various scientific fields due to its unique chemical properties and synthetic accessibility, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).^{[1][2]} The 1,2,3-triazole scaffold is recognized as a significant pharmacophore and a non-classical bioisostere in drug design, agrochemicals, and materials science, valued for its stability and ability to engage in hydrogen bonding.^{[1][3][4][5]} The methyl groups at the N-1 and C-4 positions influence its lipophilicity and steric profile, which can in turn affect its biological activity and physical properties.^[1]

Chemical Structure and Identifiers

The structural identity of **1,4-dimethyl-1H-1,2,3-triazole** is defined by its specific arrangement of atoms and chemical descriptors.

Caption: Chemical structure of **1,4-dimethyl-1H-1,2,3-triazole**.

Physicochemical and Spectroscopic Properties

The key chemical identifiers and properties of **1,4-dimethyl-1H-1,2,3-triazole** are summarized below. This data is crucial for substance identification, purity assessment, and experimental design.

Property	Value	Reference
Molecular Formula	C ₄ H ₇ N ₃	[1] [6]
Molecular Weight	97.12 g/mol	[1] [6]
IUPAC Name	1,4-dimethyl-1H-1,2,3-triazole	[1] [6]
CAS Number	60166-43-0	[1] [6]
SMILES	CC1=CN(N=N1)C	[1] [6]
InChI	InChI=1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3	[1] [6]
InChIKey	OJAWOLWHEQUTDE-UHFFFAOYSA-N	[1] [6]
Elemental Analysis (Theoretical)	C: 49.48%, H: 7.27%, N: 43.25%	[1]

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum is characteristic for the 1,4-disubstituted pattern. It typically shows two singlets: one for the N-methyl group around δ 4.0-4.5 ppm and another for the C-methyl group around δ 2.0-2.5 ppm. The absence of a signal for the triazole ring proton confirms the substitution pattern.[\[1\]](#)
- ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the C4 and C5 carbons of the triazole ring typically appear in the ranges of 139-149 ppm and 122-128 ppm, respectively.[\[7\]](#)
- Infrared (IR) Spectroscopy: IR spectra of triazoles show characteristic absorption bands that can be used to identify the ring structure and functional groups.[\[8\]](#)[\[9\]](#)

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10]
- UV-Visible Spectroscopy: Triazoles generally exhibit π - π^* transitions in the UV-Vis spectrum, typically in the range of 250-350 nm.[1]

Experimental Protocols

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved with high regioselectivity using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). An alternative innovative approach involves the reaction of β -carbonyl phosphonates with azides.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is a cornerstone of "click chemistry" and reliably produces 1,4-disubstituted triazoles.[1][2][7] The synthesis of **1,4-dimethyl-1H-1,2,3-triazole** would involve the cycloaddition of methylazide and propyne.

Methodology:

- Reactant Preparation: A suitable solvent (e.g., DMSO, H₂O/t-BuOH mixture) is chosen. The alkyne (propane) and the azide (methylazide) are dissolved in the solvent.
- Catalyst Introduction: A copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is added to the reaction mixture.[11][12] Often, a reducing agent like sodium ascorbate is added to a copper(II) salt (e.g., CuSO₄) to generate the active Cu(I) catalyst *in situ*.[13]
- Reaction Execution: The reaction is stirred at room temperature. The progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, usually by silica gel column chromatography, to yield the pure **1,4-dimethyl-1H-1,2,3-triazole**.

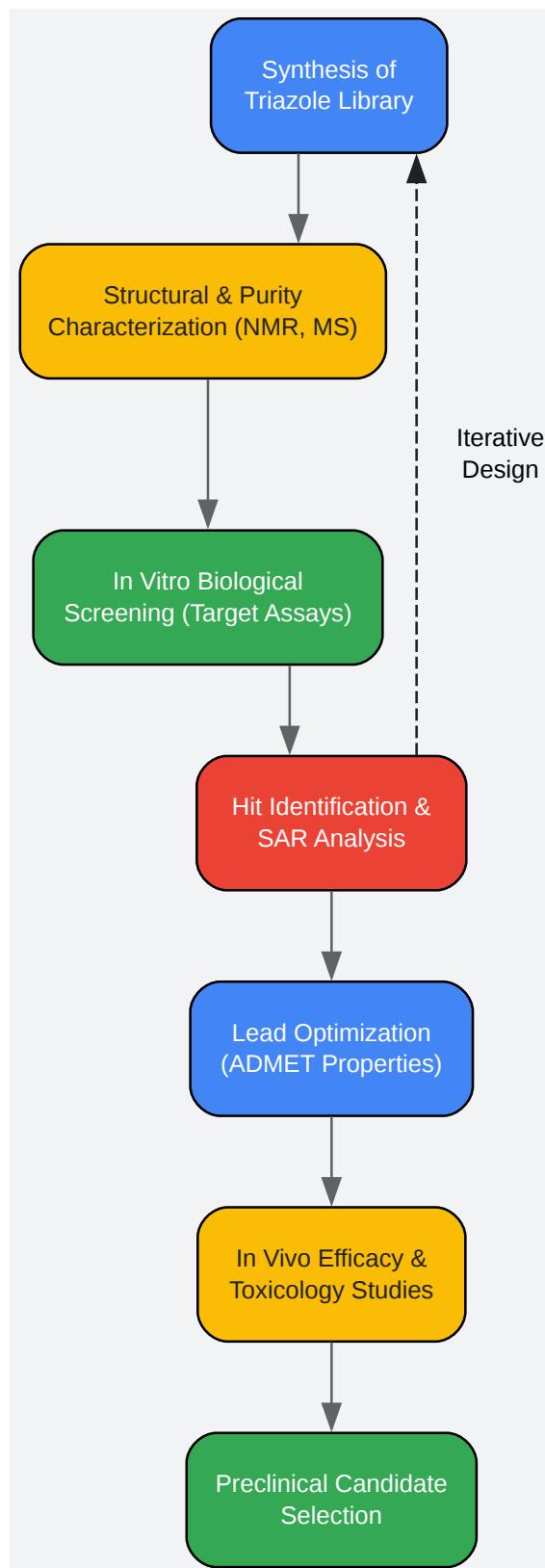
Protocol 2: Synthesis from β -Carbonyl Phosphonates and Azides

This method provides an alternative route to 1,4-disubstituted triazoles.[\[1\]](#)

Methodology:

- Reactant Preparation: Diethyl (1-oxopropyl)phosphonate (the β -carbonyl phosphonate precursor) and methylazide are dissolved in dimethyl sulfoxide (DMSO).
- Base Addition: Cesium carbonate (Cs_2CO_3 , 2.0 equivalents) is added as a base.[\[1\]](#) The cesium is believed to form a chelated enolate intermediate that facilitates the cycloaddition.[\[1\]](#)[\[14\]](#)
- Reaction Execution: The mixture is stirred at room temperature for a period of 1-24 hours.[\[1\]](#) The reaction is monitored by TLC to determine completion.
- Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1, involving extraction and column chromatography to isolate the final product. Yields for this method are reported to be in the range of 70-99%.[\[1\]](#)

Protocol 3: General Spectroscopic Characterization


Methodology:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[\[7\]](#)[\[15\]](#) The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[\[15\]](#)
- IR Spectroscopy: IR spectra are recorded on a FT-IR spectrometer.[\[15\]](#) Samples can be prepared as KBr pellets or analyzed as a thin film.[\[15\]](#)
- High-Resolution Mass Spectrometry (HRMS): HRMS is performed to confirm the elemental composition.[\[15\]](#) Electrospray ionization (ESI) is a common technique used for this analysis.[\[15\]](#)

Applications in Research and Drug Development

The 1,2,3-triazole ring is a highly versatile scaffold in medicinal chemistry and drug discovery. [3][4] Its stability, aromaticity, and capacity for hydrogen bonding make it an excellent linker or a bioisosteric replacement for other functional groups like amides or phenyl rings.[1][4] Derivatives of 1H-1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][3][5][13] The specific 1,4-disubstitution pattern is particularly valuable due to its predictable and high-yield synthesis via click chemistry.[5]

The drug discovery process for novel triazole-based compounds typically follows a structured workflow.

[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow for novel triazole derivatives.

Conclusion

1,4-dimethyl-1H-1,2,3-triazole serves as a fundamental example of the synthetically accessible and chemically robust 1,4-disubstituted 1,2,3-triazole scaffold. Its well-defined structure and properties, characterized by straightforward spectroscopic signatures, make it an important compound for foundational research. The reliable synthetic protocols, particularly the CuAAC reaction, allow for its easy incorporation into more complex molecular architectures, underpinning the widespread use of the triazole core in the development of new pharmaceuticals, functional materials, and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives [mdpi.com]
- 6. 1,4-Dimethyl-1H-1,2,3-triazole | C4H7N3 | CID 15257142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-diMethyl-1H-1,2,3-triazole(60166-43-0) 1H NMR spectrum [chemicalbook.com]

- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [1,4-dimethyl-1H-1,2,3-triazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339268#1-4-dimethyl-1h-1-2-3-triazole-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com